Osbp-IN-1

Description

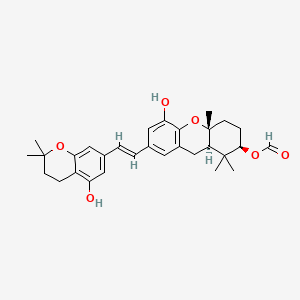

Structure

3D Structure

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate |

InChI |

InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1 |

InChI Key |

GKACSTTYVBTVFY-JCZAHQRISA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O |

Canonical SMILES |

CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

OSBP-IN-1: A Technical Guide to its Mechanism of Action in Lipid Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSBP-IN-1 is a synthetic small molecule inhibitor belonging to the schweinfurthin class of natural products. These compounds are potent and selective modulators of Oxysterol-Binding Protein (OSBP), a critical lipid transfer protein involved in the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites. This guide provides an in-depth technical overview of the mechanism of action of this compound and its analogues, focusing on their role in disrupting intracellular lipid transport. The information presented is intended to support research and development efforts in oncology, virology, and metabolic diseases where OSBP is a validated therapeutic target.

Core Mechanism of Action: Inhibition of the OSBP Cycle

The primary mechanism of action for this compound and related schweinfurthins is the direct inhibition of the OSBP-mediated lipid exchange cycle at the interface between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[1][2] OSBP functions as a lipid exchanger, transporting cholesterol from the ER to the TGN against its concentration gradient, a process energetically driven by the transport of PI4P from the TGN to the ER down its concentration gradient.[3][4]

This compound, by binding to the lipid-binding pocket (ORD domain) of OSBP, sterically hinders the protein's ability to bind and transport both cholesterol and PI4P.[1] This inhibition disrupts the delicate balance of lipid composition at the Golgi, leading to a cascade of cellular effects, including altered membrane fluidity, impaired post-Golgi trafficking, and induction of cellular stress pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the OSBP-mediated lipid transport pathway and a general workflow for characterizing OSBP inhibitors.

Caption: OSBP-mediated cholesterol/PI4P exchange at ER-TGN contact sites and its inhibition by this compound.

References

- 1. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]

OSBP-IN-1: A Technical Guide to its Role in Cholesterol Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of OSBP-IN-1, a potent inhibitor of the Oxysterol-Binding Protein (OSBP). OSBP plays a critical role in intracellular lipid trafficking, particularly in the non-vesicular transport of cholesterol and the counter-exchange of phosphatidylinositol-4-phosphate (PI(4)P) at the endoplasmic reticulum (ER)-Golgi interface. By disrupting this process, this compound serves as a valuable tool for studying cholesterol homeostasis and presents a potential therapeutic avenue for diseases characterized by dysregulated lipid metabolism, such as certain cancers and viral infections. This document details the mechanism of action of OSBP, the inhibitory effects of this compound, quantitative data on its activity, and comprehensive protocols for key experimental assays.

Introduction to Oxysterol-Binding Protein (OSBP)

Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs) are a family of lipid transfer proteins that are crucial for maintaining cellular lipid homeostasis.[1][2] OSBP is primarily localized at the contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network.[3][4] At these membrane contact sites, OSBP facilitates the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI(4)P), which is then transported back to the ER.[3] This exchange is driven by the hydrolysis of PI(4)P in the ER by the phosphatase Sac1, creating a PI(4)P gradient.

The function of OSBP is not limited to lipid transport. It also acts as a scaffold for various signaling molecules, influencing pathways such as the ERK signaling cascade. The interaction of OSBP with the ER-resident VAMP-associated proteins (VAPs) is essential for its localization and function at these contact sites. Given its central role in cholesterol distribution and signaling, OSBP has emerged as a promising target for therapeutic intervention in various diseases.

This compound: A Potent OSBP Inhibitor

This compound is a small molecule inhibitor designed to target the lipid-binding domain of OSBP, thereby disrupting its function in cholesterol transport. While detailed structure-activity relationship studies for this compound are emerging, its mechanism is understood to be analogous to other well-characterized OSBP inhibitors like OSW-1. These inhibitors bind to the OSBP/ORP4 ligand-binding domain, competitively inhibiting the binding of endogenous sterols.

The inhibition of OSBP by compounds like this compound leads to a disruption of the ER-to-Golgi cholesterol transport, resulting in the accumulation of cholesterol in the ER and a depletion of cholesterol at the Golgi. This perturbation of cholesterol homeostasis has significant downstream effects, including the impairment of Golgi function, alteration of membrane fluidity, and induction of cellular stress responses.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related, well-characterized OSBP inhibitor, OSW-1. This data is essential for designing experiments and understanding the potency of these compounds.

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| This compound | Antitumor Activity | Not Specified | IC50 | 12.4 nM | |

| OSW-1 | In vitro cytotoxicity screen | NCI-60 cell line panel | Mean IC50 | 0.78 nM | |

| OSW-1 | In vitro cytotoxicity | Ovarian cancer cell lines | IC50 | Low nanomolar range | |

| OSW-1 | In vitro DHE transfer assay | Purified OSBP ORD domain | Apparent Ki | ~50 nM |

Signaling and Transport Pathways

The following diagrams illustrate the key pathways involving OSBP and the mechanism of action of this compound.

Caption: OSBP-mediated cholesterol and PI(4)P exchange at ER-Golgi contact sites.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Sterol Transfer Assay

This assay measures the ability of OSBP to transfer a fluorescent cholesterol analog, dehydroergosterol (DHE), between two populations of liposomes mimicking the ER and Golgi membranes.

Materials:

-

Purified recombinant OSBP protein (full-length or ORD domain)

-

Dehydroergosterol (DHE)

-

Lipids for liposome preparation (e.g., POPC, DOPS, DGS-NTA(Ni))

-

His-tagged VAP-A cytosolic domain

-

Buffer (e.g., 25 mM HEPES-KOH pH 7.2, 150 mM KOAc, 1 mM MgCl2)

-

This compound (or other inhibitors) dissolved in DMSO

-

Spectrofluorometer

Protocol:

-

Prepare Liposomes:

-

Prepare two types of small unilamellar vesicles (SUVs):

-

Donor Liposomes (ER-like): Contain DHE and DGS-NTA(Ni) for VAP-A binding.

-

Acceptor Liposomes (Golgi-like): Contain a FRET acceptor for DHE (e.g., Dansyl-PE) if using a FRET-based assay.

-

-

Extrude lipids through a polycarbonate membrane to form SUVs of a defined size (e.g., 100 nm).

-

-

Assay Setup:

-

In a quartz cuvette, mix donor and acceptor liposomes in the assay buffer.

-

Add the purified VAP-A cytosolic domain to the donor liposomes and incubate to allow binding.

-

Add varying concentrations of this compound or DMSO (vehicle control).

-

-

Initiate and Monitor Transfer:

-

Add purified OSBP to the cuvette to initiate sterol transfer.

-

Monitor the change in DHE fluorescence over time. An increase in fluorescence intensity indicates the transfer of DHE from the donor to the acceptor liposomes.

-

-

Data Analysis:

-

Calculate the initial rate of DHE transfer for each inhibitor concentration.

-

Plot the transfer rates against the inhibitor concentration and fit the data to determine the IC50 or Ki value.

-

Cellular Cholesterol Distribution Imaging

This method visualizes the intracellular distribution of cholesterol in response to this compound treatment using filipin staining.

Materials:

-

Cell line of interest (e.g., HeLa, CHO) cultured on glass coverslips

-

This compound

-

Filipin III from Streptomyces filipinensis

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol:

-

Cell Treatment:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with a UV filter set.

-

-

Analysis:

-

Observe and quantify the changes in filipin staining patterns. Inhibition of OSBP is expected to cause an accumulation of cholesterol in the ER (perinuclear and reticular staining) and a decrease in the Golgi.

-

Cellular PI(4)P Imaging

This protocol uses a fluorescently tagged PI(4)P biosensor to monitor changes in PI(4)P levels and localization at the Golgi upon treatment with this compound.

Materials:

-

Cell line of interest

-

Plasmid encoding a PI(4)P biosensor (e.g., GFP-P4M)

-

Transfection reagent

-

This compound

-

Live-cell imaging microscope

Protocol:

-

Transfection:

-

Seed cells in a glass-bottom dish suitable for live-cell imaging.

-

Transfect the cells with the PI(4)P biosensor plasmid according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Cell Treatment and Imaging:

-

Identify transfected cells expressing the biosensor.

-

Acquire baseline images of PI(4)P distribution (typically concentrated at the Golgi).

-

Add this compound to the imaging medium and acquire time-lapse images to monitor the dynamic changes in PI(4)P localization and intensity.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PI(4)P biosensor at the Golgi region over time. Inhibition of OSBP is expected to lead to an accumulation of PI(4)P at the Golgi, as its transport to the ER is blocked.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to OSBP in a cellular context.

Materials:

-

Cell line expressing endogenous OSBP

-

This compound

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-OSBP antibody

Protocol:

-

Cell Treatment:

-

Treat intact cells with this compound or vehicle control.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).

-

-

Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

-

Detection of Soluble OSBP:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble OSBP in each sample by Western blotting using an anti-OSBP antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot the percentage of soluble OSBP as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes OSBP.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of cholesterol homeostasis and OSBP's multifaceted roles in cellular physiology. Its high potency and specific mechanism of action make it an excellent probe for dissecting the intricacies of non-vesicular lipid transport and its impact on cellular signaling and disease progression. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the biological effects of this compound and to explore its therapeutic potential. As research in this area continues, a deeper understanding of the OSBP-mediated pathways will undoubtedly open new avenues for drug development.

References

- 1. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport Assays for Sterol-binding Proteins: Stopped-flow Fluorescence Methods for Investigating Intracellular Cholesterol Transport Mechanisms of NPC2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Osbp-IN-1: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbp-IN-1, also known as compound 12, is a synthetic analogue of the natural product Schweinfurthin.[1] It has emerged as a potent and selective inhibitor of the Oxysterol-Binding Protein (OSBP), a lipid transfer protein implicated in various cellular processes, including lipid metabolism, vesicular trafficking, and signal transduction.[1][2] Due to its antitumor properties, this compound is a compound of significant interest in the field of cancer research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental protocols.

Discovery and Structure-Activity Relationship

This compound was developed as part of a structure-based design effort to create novel Schweinfurthin analogues with improved pharmacological properties.[3] Natural Schweinfurthins are known to exhibit potent and selective growth inhibition against various cancer cell lines. Through the synthesis and evaluation of 15 Schweinfurthin analogues, researchers established a correlation between their cytotoxicity and their binding affinity for OSBP. This extensive structure-activity relationship (SAR) study led to the identification of this compound as a lead compound.

Synthesis of this compound

The synthesis of this compound is achieved in a single step from its precursor, Schweinfurthin G. The detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Schweinfurthin G

-

Appropriate reagents and solvents (as detailed in the primary literature)

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

A detailed, step-by-step synthesis protocol, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, and mass spectrometry), would be detailed here, extracted from the supplementary information of Jézéquel G, et al. J Med Chem. 2023. As the full text was not available, this section remains a template.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity by directly targeting OSBP. OSBP is a key player in the non-vesicular transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. By inhibiting OSBP, this compound disrupts this lipid exchange, leading to a cascade of cellular effects.

Quantitative Biological Data

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | U-87 MG | Cell Viability | 12.4 nM | |

| This compound | A549 | Cell Viability | 733 nM |

Signaling Pathways Modulated by this compound

The inhibition of OSBP by this compound perturbs critical signaling pathways. OSBP acts as a scaffolding protein that can assemble a complex containing protein phosphatase 2A (PP2A) and other phosphatases, which in turn regulate the extracellular signal-regulated kinase (ERK) pathway. By disrupting OSBP function, this compound can modulate ERK signaling, which is often dysregulated in cancer.

Furthermore, the disruption of cholesterol and PI4P transport at ER-Golgi membrane contact sites impacts Golgi structure and function, affecting protein trafficking and secretion.

Caption: OSBP-mediated lipid transport and signaling, and its inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Cell Viability Assay

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., U-87 MG, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Use a suitable cell viability reagent, such as MTT or resazurin.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

For resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for determining cell viability and IC50 of this compound.

OSBP Binding Assay

Purpose: To determine the binding affinity of this compound to OSBP.

Protocol:

A detailed protocol for a competitive binding assay, likely involving a fluorescently labeled ligand for OSBP and measuring its displacement by this compound, would be presented here. This would include details on protein purification, ligand preparation, buffer compositions, and detection methods (e.g., fluorescence polarization or FRET). This information would be sourced from the primary literature.

Conclusion

This compound is a promising antitumor agent that functions through the specific inhibition of OSBP. Its discovery through a rational, structure-based design approach highlights the potential for developing novel cancer therapeutics by targeting lipid transport and metabolism pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the biological activities of this compound and other OSBP inhibitors. Further in vivo studies, as alluded to in the primary literature, will be crucial in determining the full therapeutic potential of this compound.

References

- 1. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]

Osbp-IN-1 as a Chemical Probe for OSBP Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysterol-binding protein (OSBP) is a critical lipid transfer protein that orchestrates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI(4)P) at membrane contact sites, primarily between the endoplasmic reticulum (ER) and the Golgi apparatus. This function is pivotal for maintaining lipid homeostasis, and its dysregulation is implicated in various diseases, including cancer and viral infections. Chemical probes that can selectively modulate OSBP activity are invaluable tools for dissecting its complex cellular roles and for exploring its therapeutic potential. Osbp-IN-1, a synthetic analogue of the natural product schweinfurthin, has emerged as a potent and selective inhibitor of OSBP. This technical guide provides a comprehensive overview of this compound and related schweinfurthin analogues as chemical probes for studying OSBP function. It includes a summary of their biochemical and cellular activities, detailed experimental protocols for their use, and visualizations of the key cellular pathways they modulate.

Introduction to OSBP and the Role of Chemical Probes

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) constitute a family of intracellular lipid sensors and transporters.[1] OSBP is a multi-domain protein that localizes to ER-Golgi contact sites, where it facilitates the counter-exchange of cholesterol for PI(4)P.[2] This process is essential for maintaining the proper lipid composition of the Golgi membranes, which in turn impacts a wide array of cellular functions including signal transduction, vesicle trafficking, and protein glycosylation.[3][4]

Given its central role in cellular lipid metabolism and signaling, OSBP has garnered significant interest as a potential drug target.[5] Small molecule inhibitors, such as the schweinfurthin family of natural products and their synthetic analogues like this compound, serve as powerful chemical probes to interrogate OSBP function with high temporal and spatial resolution. These compounds competitively inhibit the lipid-binding activity of OSBP, leading to a cascade of cellular effects that have helped to elucidate the protein's physiological and pathological roles.

Quantitative Data for OSBP Inhibitors

The following table summarizes the quantitative data for this compound (referred to as compound 12 in Jézéquel et al., 2023) and other key schweinfurthin analogues. This data allows for a comparative analysis of their potency and selectivity.

| Compound | Target | Assay Type | System/Cell Line | IC50/Ki | Reference |

| This compound (Cpd 12) | OSBP | Cytotoxicity | U-87 MG glioblastoma | 1.8 nM | |

| Schweinfurthin A | OSBP | Competitive Fluorescence Polarization | Recombinant GST-OSBP(ORD) | 78 nM | |

| Schweinfurthin G (SWG) | OSBP | DHE Transfer Assay | In vitro liposomes | Ki ≈ 50 nM | |

| OSW-1 | OSBP/ORP4L | Growth Inhibition | HCT-116 p21-/- | GI50 = 0.3 nM | |

| OSW-1 | OSBP | PI(4)P/Cholesterol Exchange | In vitro | - | |

| This compound (Cpd 12) | OSBP | Cytotoxicity | A549 lung carcinoma | 10.3 nM | |

| This compound (Cpd 12) | OSBP | Cytotoxicity | HCT-116 colon carcinoma | 1.9 nM | |

| This compound (Cpd 12) | OSBP | Cytotoxicity | MDA-MB-231 breast cancer | 2.1 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound and other OSBP inhibitors.

In Vitro OSBP Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the OSBP ligand-binding domain (ORD).

Materials:

-

Recombinant purified GST-tagged OSBP-ORD

-

Fluorescently labeled cholesterol analogue (e.g., 22-NBD-cholesterol)

-

Assay buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of GST-OSBP(ORD) and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 8 nM protein and 5 nM probe.

-

Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.

-

Add the test compound solutions to the wells of the 384-well plate.

-

Add the GST-OSBP(ORD) and fluorescent probe mixture to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

The data is then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Resazurin Reduction)

This assay assesses the cytotoxic or cytostatic effects of OSBP inhibitors on cultured cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U-87 MG, A549, HCT-116)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Resazurin solution

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence of resorufin, the product of resazurin reduction by viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Golgi Fragmentation Analysis (Immunofluorescence)

Inhibition of OSBP can lead to disruption of the Golgi structure. This can be visualized by immunofluorescence microscopy.

Materials:

-

HeLa or other suitable cells grown on glass coverslips

-

Test compounds (e.g., this compound)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

-

Primary antibody against a Golgi marker (e.g., anti-TGN46, anti-GM130)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Treat cells with the test compound or DMSO vehicle for a specified time (e.g., 4 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize and block the cells for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour, protected from light.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the degree of Golgi fragmentation.

Visualizing OSBP Function and Inhibition

The following diagrams, created using the DOT language, illustrate key aspects of OSBP's function and how it can be studied using chemical probes.

The OSBP Lipid Exchange Cycle at the ER-Golgi Interface

Caption: OSBP-mediated cholesterol and PI(4)P exchange between the ER and Golgi, and its inhibition by this compound.

Experimental Workflow for Assessing OSBP Inhibition

Caption: Workflow for analyzing the cellular effects of this compound on Golgi PI(4)P and morphology.

OSBP in Cellular Signaling Pathways

Caption: OSBP acts as a scaffold and lipid transporter to influence mTORC1 and ERK signaling pathways.

Conclusion and Future Directions

This compound and its parent family of schweinfurthin compounds are invaluable chemical probes for the study of OSBP. Their high potency and selectivity allow for the precise dissection of OSBP's role in lipid metabolism and signaling. The experimental protocols and data presented in this guide provide a framework for researchers to utilize these tools in their own investigations.

Future research will likely focus on the development of next-generation OSBP inhibitors with improved pharmacokinetic properties, making them more suitable for in vivo studies and potential therapeutic applications. Furthermore, the use of these probes in combination with advanced imaging and proteomic techniques will continue to unravel the intricate network of protein-protein and protein-lipid interactions that are regulated by OSBP, opening new avenues for understanding and treating a range of human diseases. The in vivo efficacy of a synthetic schweinfurthin analogue in a glioblastoma model is a promising step in this direction.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Osbp-IN-1 to Oxysterol-Binding Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Osbp-IN-1, a novel anti-cancer agent, to its molecular target, the oxysterol-binding protein (OSBP). This compound is a synthetic analogue of the natural product schweinfurthin and has demonstrated potent antitumor activity.[1][2] Understanding the quantitative aspects of its interaction with OSBP is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. This document summarizes the binding affinity data, details the experimental methodologies used for its determination, and visualizes the relevant signaling pathways affected by the inhibition of OSBP.

Data Presentation: Binding Affinity of this compound and Related Compounds to OSBP

The binding affinity of this compound and other relevant ligands to human oxysterol-binding protein (OSBP) has been determined through competitive radioligand binding assays. The data is summarized in the tables below for clear comparison.

Table 1: Binding Affinity of this compound and Parent Compound Analogues to Human OSBP

| Compound | Description | Binding Affinity (Ki, nM) | Reference |

| This compound (Compound 12) | Synthetic Schweinfurthin analogue | 4 - 69 | Jézéquel G, et al. (2023) |

| Schweinfurthin A | Natural product | 68 ± 23 | Burgett, A. W. G., et al. (2011) |

Table 2: Binding Affinity of Endogenous Ligand and a Known Inhibitor to Human OSBP

| Compound | Description | Binding Affinity (Kd or Ki, nM) | Reference |

| 25-Hydroxycholesterol (25-OHC) | Endogenous oxysterol ligand | 22 ± 5 (Kd) | McMillan, J. E., et al. (2021) |

| OSW-1 | Potent OSBP inhibitor | 16 ± 4 (Ki) | McMillan, J. E., et al. (2021) |

Experimental Protocols

The determination of the binding affinity of this compound to OSBP is based on a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target protein.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the oxysterol-binding protein (OSBP).

Materials:

-

Radioligand: [3H]25-hydroxycholesterol ([3H]25-OHC), a high-affinity ligand for OSBP.

-

Protein Source: Purified recombinant human OSBP or cell lysates overexpressing OSBP.

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer to maintain protein stability and ligand binding (e.g., Tris-HCl buffer with appropriate additives).

-

Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Protein Preparation: A fixed concentration of the OSBP protein preparation is added to the wells of a microplate.

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.

-

Radioligand Addition: A fixed concentration of the radioligand ([3H]25-OHC) is then added to all wells. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for OSBP.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum manifold. The filters trap the protein-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Visualization

OSBP plays a critical role in intracellular lipid transport, particularly at membrane contact sites between the endoplasmic reticulum (ER) and other organelles like the Golgi apparatus and lysosomes. By inhibiting OSBP, this compound disrupts these transport processes, leading to downstream effects on cellular signaling, most notably the mTORC1 pathway.

OSBP-Mediated Cholesterol Transport and mTORC1 Activation

OSBP is localized at ER-lysosome contact sites where it facilitates the transport of cholesterol from the ER to the lysosomal membrane. This increase in lysosomal cholesterol is a key signal for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

References

The Structure-Activity Relationship of Schweinfurthin Analogues: A Deep Dive into Osbp-IN-1 and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schweinfurthins are a class of natural products, first isolated from plants of the genus Macaranga, that have garnered significant attention in the field of oncology for their potent and selective cytotoxic activity against a range of cancer cell lines.[1][2] Their unique mechanism of action, which involves the inhibition of the oxysterol-binding protein (OSBP), sets them apart from many conventional anticancer agents and opens new avenues for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Schweinfurthin analogues, with a particular focus on the promising synthetic analogue, Osbp-IN-1. We will delve into the quantitative analysis of their biological activity, detail key experimental protocols, and visualize the intricate signaling pathways they modulate.

Core Structure and Pharmacophore

The characteristic structure of Schweinfurthins consists of a substituted stilbene core, typically featuring a complex hexahydroxanthene moiety. The general structure can be divided into three key regions: the tricyclic hexahydroxanthene "left-half," a central stilbene double bond, and a substituted aromatic "right-half" (D-ring).[2] Variations in the substitution patterns on these rings and modifications to the linker have profound effects on the biological activity of these compounds.

Key Schweinfurthin analogues discussed in this guide include:

-

Schweinfurthin G: A naturally occurring Schweinfurthin that serves as a common precursor for the synthesis of analogues.

-

3-deoxyschweinfurthin B: A synthetic analogue lacking the C-3 hydroxyl group, which has shown potent and differential activity.

-

Schweinfurthin F: A natural analogue with a prenyl substituent on the D-ring.

-

This compound (compound 12): A synthetic analogue derived from Schweinfurthin G, identified for its potent OSBP inhibitory activity and antitumor properties.

Structure-Activity Relationship (SAR) Insights

Extensive research into a vast library of over 50 synthetic and natural Schweinfurthin analogues has provided critical insights into their SAR. These studies have revealed several key structural features that govern their potency and selectivity:

-

The Hexahydroxanthene Moiety: The tricyclic "left-half" is crucial for potent biological activity. Analogues lacking this complex ring system exhibit significantly diminished cytotoxicity.

-

The Stilbene Double Bond: The (E)-configuration of the central stilbene double bond is generally favored for higher activity.

-

D-Ring Substitution: The nature and position of substituents on the aromatic D-ring are critical for modulating activity.

-

Hydroxyl Groups: At least one free phenolic hydroxyl group on the D-ring is important for maintaining differential cytotoxicity.

-

Prenyl/Geranyl Groups: The presence of a lipophilic prenyl or geranyl group at the para-position of the D-ring is a common feature of active natural Schweinfurthins.

-

-

Modifications for Potency and Properties: Synthetic modifications, such as the introduction of fluorescent tags or alterations to the D-ring substituents, have been explored to create analogues with improved properties for mechanistic studies and potential therapeutic development.

Quantitative Analysis of Biological Activity

The biological activity of Schweinfurthin analogues is typically assessed through cell viability assays, providing quantitative measures such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). The inhibitory potency against their molecular target, OSBP, is determined through in vitro binding assays, yielding the inhibitory constant (Ki). The following table summarizes the biological activity of this compound and other key Schweinfurthin analogues.

| Compound Name | Target | Assay Type | Cell Line(s) | IC50 / GI50 (nM) | Ki (nM) | Reference(s) |

| This compound (compound 12) | OSBP | Cytotoxicity (U251-MG) | U251-MG | 15 | - | |

| This compound (compound 12) | OSBP | OSBP Binding (in vitro) | - | - | 13 | |

| Schweinfurthin A | OSBP | OSBP Binding (in vitro) | - | - | 78 | |

| Schweinfurthin G | OSBP | Cytotoxicity (A2058) | A2058 | 100-1000 | - | |

| 3-deoxyschweinfurthin B | - | Cytotoxicity (SF-295) | SF-295 | ~800 | - | |

| Schweinfurthin F | - | Cytotoxicity (SF-295) | SF-295 | ~33 | - |

Mechanism of Action: Targeting the OSBP-mTOR/AKT Signaling Axis

Schweinfurthin analogues exert their cytotoxic effects by directly binding to and inhibiting oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein that plays a crucial role in the non-vesicular transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).

The inhibition of OSBP by Schweinfurthins disrupts this lipid transport, leading to a cascade of downstream effects that ultimately suppress cancer cell proliferation. This signaling pathway is intricately linked to the mTOR/AKT pathway, a central regulator of cell growth, survival, and metabolism.

Figure 1. Signaling pathway illustrating the mechanism of action of Schweinfurthin analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Schweinfurthin analogues.

Synthesis of Schweinfurthin Analogues via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of the central stilbene core of Schweinfurthin analogues.

Materials:

-

Appropriately substituted phosphonate ester of the "left-half" hexahydroxanthene.

-

Substituted benzaldehyde representing the "right-half" (D-ring).

-

Sodium hydride (NaH) or other suitable base.

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent.

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography).

Procedure:

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases, indicating the formation of the phosphonate ylide.

-

-

Reaction with the Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired (E)-stilbene product.

-

Figure 2. Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., U251-MG, SF-295).

-

Complete cell culture medium.

-

96-well microtiter plates.

-

Schweinfurthin analogues dissolved in a suitable solvent (e.g., DMSO).

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Schweinfurthin analogues in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10-20 µL of the MTT reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro OSBP Binding Assay (Fluorescence-Based)

This assay measures the ability of a test compound to displace a fluorescent ligand from the binding pocket of OSBP, providing a quantitative measure of its binding affinity.

Materials:

-

Purified recombinant human OSBP protein.

-

A fluorescent ligand known to bind OSBP (e.g., a fluorescently labeled sterol or a fluorescent Schweinfurthin analogue like SWG).

-

Assay buffer (e.g., PBS with a small percentage of a non-ionic detergent).

-

384-well, low-volume, black microplates.

-

A plate reader capable of measuring fluorescence intensity or fluorescence polarization.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.

-

In the wells of the microplate, add a fixed concentration of the fluorescent ligand.

-

Add the diluted test compounds to the wells. Include a positive control (a known OSBP inhibitor) and a negative control (vehicle).

-

-

Protein Addition and Incubation:

-

Add a fixed concentration of the purified OSBP protein to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity or fluorescence polarization of each well using the plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.

-

-

Data Analysis:

-

The displacement of the fluorescent ligand by the test compound will result in a decrease in the fluorescence signal (or polarization).

-

Plot the fluorescence signal against the log of the test compound concentration.

-

Fit the data to a competitive binding curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant of the fluorescent ligand.

-

Conclusion and Future Directions

The Schweinfurthin family of natural products and their synthetic analogues represent a compelling class of anticancer agents with a distinct mechanism of action centered on the inhibition of OSBP. The structure-activity relationship studies have illuminated the key structural features required for potent and selective activity, paving the way for the rational design of novel analogues with improved therapeutic potential. This compound stands out as a promising lead compound, demonstrating high affinity for OSBP and potent cytotoxicity against glioblastoma cells.

Future research in this area will likely focus on:

-

Optimization of Lead Compounds: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of lead analogues like this compound.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to Schweinfurthin-based therapies to inform the development of combination strategies.

-

Exploration of Broader Therapeutic Applications: Given the role of OSBP in various cellular processes, exploring the potential of Schweinfurthin analogues in other diseases, such as viral infections, where OSBP is known to play a role.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical and clinical studies to evaluate the in vivo efficacy and safety of the most promising Schweinfurthin analogues.

The continued exploration of the rich chemical space of Schweinfurthins holds great promise for the development of a new generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural analogues of schweinfurthin F: Probing the steric, electronic and hydrophobic properties of the D-ring substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schweinfurthins and their analogues are highly selective cellular probes for oxysterol-binding protein (OSBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Intracellular Lipid Trafficking by Osbp-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Oxysterol-Binding Protein (OSBP) in Lipid Homeostasis

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of lipid transfer proteins that play a pivotal role in the intricate network of intracellular lipid trafficking and signaling.[1][2] These proteins are localized at membrane contact sites (MCS), crucial hubs where the endoplasmic reticulum (ER) comes into close apposition with other organelles, most notably the Golgi apparatus.[3] OSBP acts as a lipid exchanger, facilitating the transport of cholesterol from the ER to the trans-Golgi network (TGN) in exchange for phosphatidylinositol-4-phosphate (PI4P), which is then transported back to the ER.[3] This counter-current exchange mechanism is essential for maintaining the proper lipid composition of cellular membranes, which in turn governs a multitude of cellular processes including signal transduction, vesicle formation, and the structural integrity of organelles. The critical function of OSBP in cellular physiology has made it an attractive target for therapeutic intervention, particularly in the fields of oncology and virology.

Osbp-IN-1: A Potent Inhibitor Derived from Natural Products

This compound, also known as compound 12 , is a synthetic analogue of the natural product Schweinfurthin G.[4] It belongs to a class of prenylated stilbenes that have demonstrated significant antitumor properties. Through structure-activity relationship (SAR) studies, this compound was identified as a potent inhibitor of OSBP, exhibiting a strong correlation between its binding affinity for OSBP and its cytotoxic effects on cancer cell lines. This technical guide provides an in-depth overview of the effects of this compound on intracellular lipid trafficking, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action: Halting the OSBP-Mediated Lipid Exchange

This compound exerts its effects by directly binding to OSBP and inhibiting its lipid transfer activity. This inhibition disrupts the delicate balance of cholesterol and PI4P at the ER-Golgi interface. The proposed mechanism involves the binding of this compound to the lipid-binding domain of OSBP, thereby preventing the protein from shuttling its lipid cargo. This leads to an accumulation of cholesterol in the ER and a depletion of cholesterol at the TGN, while simultaneously causing a buildup of PI4P at the Golgi. The disruption of this vital lipid exchange has profound consequences for cellular function, ultimately leading to cell stress and apoptosis, particularly in cancer cells that are highly dependent on lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds from the foundational study by Jézéquel G, et al. (2023).

Table 1: Binding Affinity of Schweinfurthin Analogues for OSBP

| Compound | Ki (nM) for OSBP |

| Schweinfurthin G (Parent Compound) | 2.5 ± 0.5 |

| This compound (Compound 12) | Not explicitly stated, but inferred to have high affinity based on cytotoxicity |

| Other Analogues | Ranging from <1 nM to >2000 nM |

Data extracted from Jézéquel G, et al. J Med Chem. 2023.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | IC50 on U-87 MG Glioblastoma Cells (nM) | IC50 on A549 Lung Carcinoma Cells (nM) |

| Schweinfurthin G | 12.4 ± 1.5 | 733 ± 57 |

| This compound (Compound 12) | < 20 nM (based on compounds with similar high affinity) | 359 nM to >10 µM (range for analogues) |

| Other Analogues | Ranging from < 20 nM to > 10,000 nM | Ranging from 359 nM to > 10,000 nM |

Data extracted from Jézéquel G, et al. J Med Chem. 2023.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: OSBP facilitates the exchange of cholesterol and PI4P at ER-Golgi membrane contact sites.

Caption: this compound inhibits OSBP, leading to cellular stress and apoptosis.

Caption: A general experimental workflow for the characterization of OSBP inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other OSBP inhibitors.

In Vitro OSBP Binding Assay (Fluorescence Polarization)

This protocol is adapted from methods used to assess the binding of small molecules to OSBP.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for purified OSBP protein.

Materials:

-

Purified recombinant OSBP protein (ORD domain is often sufficient).

-

Fluorescently labeled ligand for OSBP (e.g., a fluorescent derivative of a known OSBP ligand).

-

Test compound (this compound).

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Microplate reader with fluorescence polarization capabilities.

-

Black, low-volume 384-well plates.

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

In each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and purified OSBP protein.

-

Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no OSBP protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the percentage of inhibition of binding of the fluorescent ligand by the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., U-87 MG, A549).

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

96-well clear-bottom cell culture plates.

-

Microplate reader (for absorbance or luminescence).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated control wells.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound has emerged as a potent and valuable tool for studying the intricate functions of OSBP in intracellular lipid trafficking. Its well-defined mechanism of action, involving the direct inhibition of the OSBP-mediated cholesterol/PI4P exchange, provides a powerful means to dissect the downstream consequences of disrupting this critical cellular process. The quantitative data on its binding affinity and cytotoxicity underscore its potential as a lead compound for the development of novel therapeutics targeting diseases with aberrant lipid metabolism, such as cancer. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the effects of this compound and to explore the therapeutic potential of targeting OSBP. As our understanding of the complex roles of OSBP continues to expand, inhibitors like this compound will undoubtedly play a crucial role in unraveling the complexities of lipid homeostasis and its implications for human health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Design of a Lead Compound Derived from Natural Schweinfurthins with Antitumor Properties That Target Oxysterol-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Cytotoxicity of OSBP Inhibitors in Cancer Cell Lines: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Osbp-IN-1" is limited in publicly available scientific literature. This guide will focus on the broader class of Oxysterol-Binding Protein (OSBP) inhibitors, with a primary focus on OSW-1 , a well-characterized and potent natural product that targets both OSBP and OSBP-related protein 4 (ORP4). The data and methodologies presented are based on studies of OSW-1 and are intended to serve as a comprehensive resource for researchers investigating the anti-cancer potential of this class of compounds.

Introduction

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of intracellular lipid transfer proteins that play crucial roles in lipid metabolism, signaling, and membrane trafficking.[1] Dysregulation of several ORP family members has been implicated in cancer, making them attractive targets for therapeutic intervention.[1] OSW-1 is a natural product isolated from Ornithogalum saundersiae that exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[2][3] Its mechanism of action is primarily attributed to the inhibition of OSBP and ORP4, leading to disruption of cellular processes and induction of cell death.[2] This technical guide provides a summary of the cytotoxic effects of OSW-1 on various cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams illustrating its proposed signaling pathway and experimental workflows.

Data Presentation: Cytotoxicity of OSW-1

The following table summarizes the half-maximal inhibitory concentration (IC50) values of OSW-1 in various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay method can influence the observed IC50 values.

| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) | Reference |

| Glioma | T98G | 43.35 | 24 | |

| 13.02 | 48 | |||

| 0.07 | 72 | |||

| Glioma | LN18 | 15.73 | 24 | |

| 0.45 | 48 | |||

| 0.04 | 72 | |||

| Glioma | U87-MG | 0.047 | Not Specified | |

| Ovarian Cancer | SKOV-3 | ~3.6 | 72 | |

| 0.02 ± 0.01 (lipid-depleted) | 72 | |||

| Ovarian Cancer | OVCAR-3 | ~1.1 | 72 | |

| Ovarian Cancer | OVSAHO | 1.8 ± 0.61 | 72 | |

| Ovarian Cancer | OVCAR-8 | >1000 | 72 | |

| 0.06 ± 0.02 (lipid-depleted) | 72 | |||

| Glioblastoma | U87 MG | Low (inversely proportional to OSBP expression) | 72 | |

| Prostate Cancer | PC3 | Higher (inversely proportional to OSBP expression) | 72 | |

| Lung Cancer | A549 | Highest (inversely proportional to OSBP expression) | 72 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

OSBP inhibitor (e.g., OSW-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the OSBP inhibitor in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Collection: Following treatment with the OSBP inhibitor for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Caption: Proposed signaling pathway of OSW-1.

Caption: Experimental workflow for cytotoxicity assessment.

References

The Central Role of Oxysterol-Binding Protein (OSBP) in Viral Replication and its Inhibition by Osbp-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The host-cell protein, Oxysterol-Binding Protein (OSBP), has emerged as a critical nexus for the replication of a broad spectrum of positive-sense single-stranded RNA (+ssRNA) viruses. This technical guide provides an in-depth exploration of the molecular mechanisms by which viruses hijack OSBP to facilitate their replication and details the inhibitory action of a representative OSBP inhibitor, Osbp-IN-1 (exemplified by ZJ-1, an analog of OSW-1). By targeting a host dependency factor, OSBP inhibitors present a promising broad-spectrum antiviral strategy with a potentially high barrier to resistance. This document consolidates quantitative data on inhibitor efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying cellular pathways and experimental workflows.

The Indispensable Role of OSBP in the Viral Life Cycle

Oxysterol-Binding Protein (OSBP) is a lipid transfer protein that operates at membrane contact sites (MCS), primarily between the endoplasmic reticulum (ER) and the Golgi apparatus. Its canonical function involves the counter-transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P), a process vital for maintaining lipid homeostasis.[1][2] However, a diverse range of +ssRNA viruses, including devastating human pathogens like enteroviruses (e.g., poliovirus, coxsackievirus), rhinoviruses, Hepatitis C virus (HCV), Zika virus, Dengue virus, and coronaviruses, have evolved to subvert this cellular machinery for their own propagation.[1][2]

These viruses remodel host cell membranes to create specialized replication organelles (ROs), which are cholesterol-rich microenvironments that shield the viral replication machinery from host immune surveillance. OSBP is a key player in the formation of these ROs. Viral proteins recruit host factors, including phosphatidylinositol 4-kinase IIIβ (PI4KB), to the RO membranes, leading to an accumulation of PI4P. This high concentration of PI4P acts as a beacon, recruiting OSBP to the RO-ER interface. OSBP then facilitates the transport of cholesterol from the ER to the ROs in exchange for PI4P, thereby enriching the ROs with the cholesterol necessary for their structural integrity and function in viral replication.

The essential domains of OSBP for poliovirus replication have been identified as the pleckstrin homology (PH) domain, which binds to PI4P, and the ligand-binding domain.

This compound: A Potent Inhibitor of Viral Replication

The critical dependence of numerous viruses on OSBP makes it an attractive target for broad-spectrum antiviral therapies. A class of small molecule inhibitors has been developed to target OSBP, with this compound (represented here by the OSW-1 analog, ZJ-1) being a prominent example.[3] These inhibitors function by binding to OSBP and disrupting its lipid transfer activity.

The mechanism of action of this compound involves a significant reduction in the cellular levels of OSBP. This depletion of OSBP disrupts the cholesterol supply to the viral replication organelles, thereby impairing their formation and function, and ultimately halting viral replication. Notably, compounds like OSW-1 have demonstrated prophylactic antiviral activity, where transient treatment leads to a sustained reduction in OSBP levels and prolonged protection against viral infection.

Quantitative Analysis of OSBP Inhibitor Activity

The efficacy of OSBP inhibitors has been quantified against a range of viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) for representative OSBP inhibitors. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound (ZJ-1) and OSW-1 against Coronaviruses

| Compound | Virus | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |

| ZJ-1 | HCoV-229E | Huh7 | Low µM range | >50 µM | High | |

| ZJ-1 | HCoV-NL63 | Huh7 | Low µM range | >50 µM | High | |

| ZJ-1 | SARS-CoV-2 | Caco-2 | Not specified | >50 µM | Not specified | |

| OSW-1 | HCoV-229E | Not specified | 1-10 nM | Not specified | Not specified | |

| OSW-1 | SARS-CoV-2 | Not specified | 1-10 nM | Not specified | Not specified | |

| OSW-1 | Feline Infectious Peritonitis Virus (FIPV) | Not specified | 1-10 nM | Not specified | Not specified |

Table 2: Antiviral Activity of OSW-1 against Enteroviruses

| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| OSW-1 | Poliovirus | HeLa | Low nM range | Not specified | Not specified | |

| OSW-1 | Coxsackievirus B3 | BGM | Low nM range | Not specified | Not specified | |

| OSW-1 | Rhinovirus 14 | HeLa | Low nM range | Not specified | Not specified | |

| OSW-1 | Enterovirus 71 | RD | Low nM range | Not specified | Not specified |

Table 3: Antiviral Activity of Itraconazole

| Compound | Virus | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |

| Itraconazole | SARS-CoV-2 | Caco-2 | 2.3 µM | >25 µM | >10.9 | |

| Itraconazole | Enterovirus 71 | Vero | 1.15 µM | Not specified | Not specified | |

| Itraconazole | Chikungunya Virus | Not specified | High selectivity | High selectivity | >294 |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the role of OSBP in viral replication and evaluate the efficacy of its inhibitors.

Viral Titer Determination by Plaque Assay

The plaque assay is the gold standard for quantifying infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of unknown titer.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Serial Dilution of Virus: Prepare ten-fold serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate each well with a small volume (e.g., 200 µL for a 12-well plate) of each viral dilution.

-

Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral attachment and entry, gently rocking the plates every 15 minutes.

-

Overlay: After the adsorption period, remove the inoculum and gently add the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Once plaques are visible, fix the cells by adding a solution of 10% formaldehyde for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells that have a countable number (typically 20-100 plaques).

-